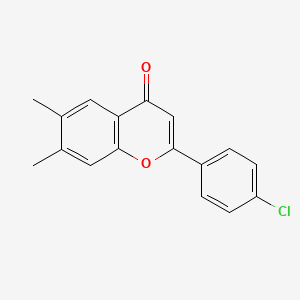

2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one

Beschreibung

Eigenschaften

CAS-Nummer |

89112-91-4 |

|---|---|

Molekularformel |

C17H13ClO2 |

Molekulargewicht |

284.7 g/mol |

IUPAC-Name |

2-(4-chlorophenyl)-6,7-dimethylchromen-4-one |

InChI |

InChI=1S/C17H13ClO2/c1-10-7-14-15(19)9-16(20-17(14)8-11(10)2)12-3-5-13(18)6-4-12/h3-9H,1-2H3 |

InChI-Schlüssel |

ONBWYMPKZNJEFF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a cornerstone for synthesizing chromones. For 2-(4-chlorophenyl)-6,7-dimethyl-4H-chromen-4-one, this method involves:

-

Acylation : 2-Hydroxy-5,6-dimethylacetophenone reacts with 4-chlorobenzoyl chloride in pyridine to form an ester intermediate.

-

Rearrangement : Base-mediated intramolecular cyclization (e.g., KOH/EtOH) yields the chromone skeleton.

Key Data :

Claisen-Schmidt Condensation

This method involves aldol condensation between a substituted acetophenone and an aromatic aldehyde:

-

Condensation : 2-Hydroxy-5,6-dimethylacetophenone reacts with 4-chlorobenzaldehyde in ethanol with KOH.

-

Cyclization : The resulting chalcone undergoes oxidative cyclization using iodine/H2O2 or DDQ.

Optimization :

-

Catalyst : DDQ improves cyclization efficiency (yield: 75–82%).

-

Solvent : Ethanol or DMF enhances solubility of intermediates.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Suzuki-Miyaura Coupling

Arylboronic acids enable direct functionalization at the chromone’s 2-position:

-

Substrate : 6,7-Dimethyl-4H-chromen-4-one reacts with 4-chlorophenylboronic acid.

Performance Metrics :

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(OAc)2 | 75 | 6 |

| PdCl2(PPh3)2 | 68 | 8 |

Advantages : High regioselectivity and compatibility with diverse boronic acids.

Acid-Catalyzed Cyclization

Amberlyst®15-Mediated Synthesis

A green approach using heterogeneous catalysts:

-

Enaminone Formation : 2-Hydroxy-5,6-dimethylacetophenone reacts with DMF-DMA.

-

Cyclization : Amberlyst®15 in toluene at 80°C induces ring closure.

Data :

TiCl4-Mediated Friedel-Crafts Alkylation

Titanium tetrachloride facilitates electrophilic substitution:

-

Alkylation : 2-Hydroxy-5,6-dimethylacetophenone reacts with 4-chlorophenylacetyl chloride.

-

Cyclization : TiCl4 promotes intramolecular acylation at 100°C.

Outcomes :

Green Chemistry Approaches

Nano-Kaoline/BF3/Fe3O4 Catalysis

A solvent-free one-pot method:

-

Multicomponent Reaction : 2-Hydroxy-5,6-dimethylacetophenone, 4-chlorobenzaldehyde, and malononitrile react with nano-kaoline/BF3/Fe3O4.

-

Cyclization : Microwave irradiation (100 W, 10 min) completes the reaction.

Efficiency :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Baker-Venkataraman | 60–70 | 8–12 h | Moderate | High (toxic solvents) |

| Suzuki-Miyaura | 75 | 6 h | High | Moderate (Pd waste) |

| Amberlyst®15 | 85–92 | 4 h | High | Low |

| Nano-Kaoline/BF3/Fe3O4 | 88–92 | 10 min | High | Very Low |

Key Insight : Green methods (Amberlyst®15, nano-catalysts) outperform classical routes in yield and sustainability.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of chromone compounds, including 2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

- Objective : Evaluate the anticancer effects on MCF-7 breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells. For example, derivatives showed IC50 values as low as 24.4 μM against MOLT-4 cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored extensively.

Case Study: Inhibition of Inflammatory Cytokines

- Objective : Assess the anti-inflammatory effects using LPS-stimulated RAW 264.7 macrophages.

- Methodology : Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines such as TNF-alpha and IL-6 were measured.

- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings

Studies indicate that chromone derivatives exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen vs.

- Methyl vs. Methoxy Substituents : Methyl groups at positions 6 and 7 may reduce solubility compared to methoxy-substituted derivatives (e.g., the compound in ), which could enhance lipophilicity but limit polar interactions.

Implications for Crystallography and Intermolecular Interactions

- Hydrogen Bonding: Hydroxyl-rich derivatives (e.g., ) are more likely to form extensive hydrogen-bonding networks, as described in graph set analysis .

- Software for Structural Analysis : Programs like SHELXL (used for small-molecule refinement) and ORTEP-3 (for graphical representation) are critical for resolving such structural nuances .

Biologische Aktivität

2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one, a derivative of the chromone family, has been studied for its diverse biological activities. Chromones are known for their wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays.

Synthesis and Structure

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with 1,3-cyclohexanedione or similar precursors under acidic conditions. The presence of the 4-chlorophenyl group is significant as it influences the compound's biological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of chromone derivatives. For instance:

- Cytotoxicity Studies : A study evaluated various chromen-4-one derivatives against cancer cell lines such as HL-60 and MOLT-4. The compound exhibited moderate cytotoxic effects with IC50 values indicating significant activity against these cell lines .

- Mechanism of Action : Chromones may induce apoptosis in cancer cells through caspase activation and inhibition of cell migration and invasion . For example, compounds derived from the chromone scaffold have been shown to interact with tubulin, leading to cell cycle arrest in the G2/M phase .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MOLT-4 | 24.4 ± 2.6 |

| This compound | HL-60 | 42.0 ± 2.7 |

| Chroman-2,4-dione derivative | MCF-7 | 68.4 ± 3.9 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- In vitro Studies : Antimicrobial assays revealed that chromone derivatives possess activity against various bacterial strains. Compounds with halogen substitutions (like chlorine) often show enhanced antimicrobial efficacy compared to their unsubstituted counterparts .

Antioxidant and Anti-inflammatory Activity

Chromones have been reported to possess antioxidant properties due to their ability to scavenge free radicals:

- Antioxidant Assays : Studies indicate that chromone derivatives can effectively reduce oxidative stress markers in cellular models .

Structure-Activity Relationship (SAR)

The biological activity of chromones is significantly influenced by their structural features:

- Substituents : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances the compound's reactivity and biological potency.

- Methyl Groups : The addition of methyl groups at specific positions on the chromone ring can enhance anticancer activity by modulating electronic properties and steric hindrance .

Case Studies

- Anti-cancer Activity in Leukemia : A specific study highlighted that derivatives similar to this compound showed promising results against leukemia cell lines through apoptosis induction .

- Broad-spectrum Antimicrobial Effects : Another research effort emphasized that chlorinated chromones exhibited broad-spectrum antimicrobial activity comparable to standard antibiotics .

Analyse Chemischer Reaktionen

Oxidative Functionalization

The chromone core undergoes selective oxidation at the C-3 position under radical-initiated conditions:

-

Reagents : Dimethyl 2,2'-azobis(2-methylpropionate) (AIBME) and (PhSe)₂ as radical initiators .

-

Conditions : Solvent-free, 80°C under air atmosphere.

-

Mechanism :

For example, oxidative C–H functionalization at C-5 using rhodium catalysts yields alkenyl derivatives (e.g., 4aa , 4ab ) with 71–80% efficiency .

Reduction of the Chromone Carbonyl Group

The ketone at position 4 is reducible to a secondary alcohol using NaBH₄ in methanol:

-

Conditions : Room temperature, 1–2 hours.

-

Outcome : Forms 4-hydroxy-2-(4-chlorophenyl)-6,7-dimethylchromane with >90% diastereoselectivity .

-

Applications : The alcohol intermediate serves as a precursor for dehydrations or further substitutions .

Electrophilic Aromatic Substitution

The 4-chlorophenyl and chromone aromatic rings participate in halogenation and nitration :

| Reaction Type | Reagents | Position Modified | Product Utility |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | C-6 or C-8 | Enhanced bioactivity for kinase inhibition |

| Nitration | HNO₃/H₂SO₄ | C-5 of chromone | Intermediate for amino-derivative synthesis |

Substituents like methyl groups at C-6 and C-7 direct electrophiles to meta/para positions due to steric and electronic effects.

Nucleophilic Substitution at the 4-Chlorophenyl Group

The chlorine atom undergoes displacement with nucleophiles under basic conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| -OH | KOH, DMSO, 100°C | 2-(4-Hydroxyphenyl)-6,7-dimethylchromone | 47% |

| -NH₂ | NH₃ (aq), EtOH, Δ | Amino derivatives | ~35% |

Reactivity is modulated by the electron-withdrawing effect of the chromone ring.

Coordination Chemistry

The carbonyl and aromatic π-system enable metal complexation:

-

Metals : Cu(II), Fe(III), and Pd(II).

-

Applications : Catalysis (e.g., Suzuki-Miyaura cross-coupling) and antimicrobial agents.

-

Example : A Cu(II) complex exhibits enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus).

Scale-Up and Process Optimization

Gram-scale synthesis achieves 75% yield using:

Q & A

Q. How can the crystal structure of 2-(4-Chlorophenyl)-6,7-dimethyl-4H-chromen-4-one be experimentally determined, and what analytical tools are critical for this process?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal structures. The compound’s conformation, intermolecular interactions (e.g., C–H···O hydrogen bonds), and packing can be analyzed using SHELX programs (e.g., SHELXL for refinement) . ORTEP-III with a GUI is recommended for visualizing thermal ellipsoids and molecular geometry . Key parameters include bond distances, angles, and puckering metrics for heterocyclic rings (e.g., envelope conformations in chromenones) .

Q. What synthetic protocols are optimized for preparing this compound, and how are reaction conditions tailored?

Answer: A Claisen-Schmidt condensation is commonly employed, using 1-(2-hydroxy-5-methylphenyl)ethanone and 4-chlorobenzaldehyde in ethanol with a base catalyst (e.g., KOH) under controlled temperatures (5–10°C). Recrystallization from DMF or ethanol ensures purity . Monitoring via TLC and adjusting solvent polarity are critical for yield optimization (>75%).

Q. How can intermolecular interactions in the solid state be systematically analyzed for this compound?

Answer: Graph set analysis (as per Etter’s formalism) is used to classify hydrogen-bonding patterns (e.g., R²₂(8) motifs). Weak interactions like C–H···π or van der Waals forces are identified via Hirshfeld surface analysis using CrystalExplorer . These interactions influence crystallographic packing and stability.

Q. What in vitro assays are suitable for evaluating the biological activity of chromen-4-one derivatives?

Answer: Anticancer activity can be assessed via MTT assays on cell lines (e.g., SH-SY5Y), with IC₅₀ calculations. Antiviral activity may involve plaque reduction assays. Controls must include solvent-only and positive controls (e.g., doxorubicin for cytotoxicity) . Dose-response curves and statistical validation (e.g., ANOVA) are mandatory.

Advanced Research Questions

Q. How can stereochemical challenges during synthesis (e.g., isomerization) be addressed to ensure product fidelity?

Answer: Isomerization during synthesis (e.g., cis/trans intermediates) is mitigated using Lewis acids (e.g., BF₃·Et₂O) to promote thermodynamic control. Chiral HPLC or circular dichroism (CD) validates enantiomeric purity . For diastereomers, differential crystallization in solvents like hexane/EtOAc achieves separation .

Q. How do computational methods (DFT, MD) reconcile discrepancies between experimental and predicted spectroscopic data?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and IR vibrational modes. Discrepancies in ¹³C NMR (e.g., carbonyl shifts) may arise from solvent effects or crystal packing, requiring implicit solvent models (e.g., PCM) for accuracy . Molecular dynamics (MD) simulations assess conformational flexibility in solution.

Q. What strategies enhance synthetic efficiency for multistep chromenone derivatives?

Answer: Flow chemistry reduces reaction times and improves selectivity for intermediates like 4-(4-chlorophenyl)cyclohexanone. Microwave-assisted synthesis accelerates cyclization steps. Catalytic systems (e.g., Pd/C for hydrogenation) improve atom economy .

Q. How can hydrogen-bonding networks be engineered to modify material properties (e.g., solubility, stability)?

Answer: Substituent modulation (e.g., replacing –OCH₃ with –OH) enhances hydrogen-bond donor capacity, improving thermal stability. Cocrystallization with pharmaceutically acceptable coformers (e.g., succinic acid) alters solubility profiles. Pair distribution function (PDF) analysis tracks structural changes under stress .

Q. What methodologies validate the purity and identity of intermediates in multistep syntheses?

Answer: High-resolution mass spectrometry (HR-MS) confirms molecular formulas. ¹H/¹³C NMR assignments are cross-validated using 2D techniques (COSY, HSQC). Purity is assessed via HPLC-DAD (λ = 254 nm) with >98% area thresholds. Contradictory melting points (e.g., polymorphs) require PXRD analysis .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer: Substituent effects are probed via systematic variation (e.g., –Cl vs. –CF₃ at the 4-position). Docking studies (AutoDock Vina) predict binding affinities to targets like topoisomerase II. In vivo models (e.g., zebrafish for toxicity) validate selectivity. QSAR models prioritize synthetic targets .

Methodological Notes

- Crystallography: Use SHELXL for refinement and Mercury for visualization. Report CIF files with deposition codes .

- Spectroscopy: Assign ¹H NMR peaks using DEPT-135 and HSQC. For ambiguous NOEs, ROESY resolves spatial proximities .

- Computational Tools: Gaussian 16 for DFT; Maestro for molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.